

In-depth Technical Guide: ^{13}C NMR Spectral Analysis of 2-Ethylcyclohexanone

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Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **2-Ethylcyclohexanone**. The document details the experimentally observed chemical shifts, outlines the methodology for spectral acquisition, and presents a visual representation of the molecular structure with corresponding carbon assignments.

Data Presentation

The ^{13}C NMR spectral data for **2-Ethylcyclohexanone**, acquired in deuteriochloroform (CDCl_3), is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom	Chemical Shift (δ , ppm)
C1 (C=O)	211.4
C2 (CH)	49.8
C3 (CH ₂)	34.8
C4 (CH ₂)	25.4
C5 (CH ₂)	28.0
C6 (CH ₂)	41.5
C7 (CH ₂)	25.8
C8 (CH ₃)	11.8

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra is fundamental for accurate structural elucidation. The following section details a standard methodology for the analysis of **2-Ethylcyclohexanone**.

Sample Preparation:

A solution of **2-Ethylcyclohexanone** is prepared by dissolving approximately 50-100 mg of the compound in 0.6-0.7 mL of deuteriochloroform (CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer, operating at a proton frequency of 100 MHz or higher, is utilized for data collection. The instrument is tuned to the ¹³C frequency (e.g., 25 MHz for a 100 MHz spectrometer). The experiment is conducted at room temperature (approximately 298 K).

Key acquisition parameters include:

- **Pulse Sequence:** A standard proton-decoupled single-pulse experiment.
- **Spectral Width:** Approximately 250 ppm to encompass the full range of carbon chemical shifts.
- **Acquisition Time:** Typically 1-2 seconds.
- **Relaxation Delay:** A delay of 2-5 seconds between pulses is employed to ensure full relaxation of all carbon nuclei, which is especially important for quaternary carbons.
- **Number of Scans:** Due to the low natural abundance of the ^{13}C isotope, several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

Data Processing:

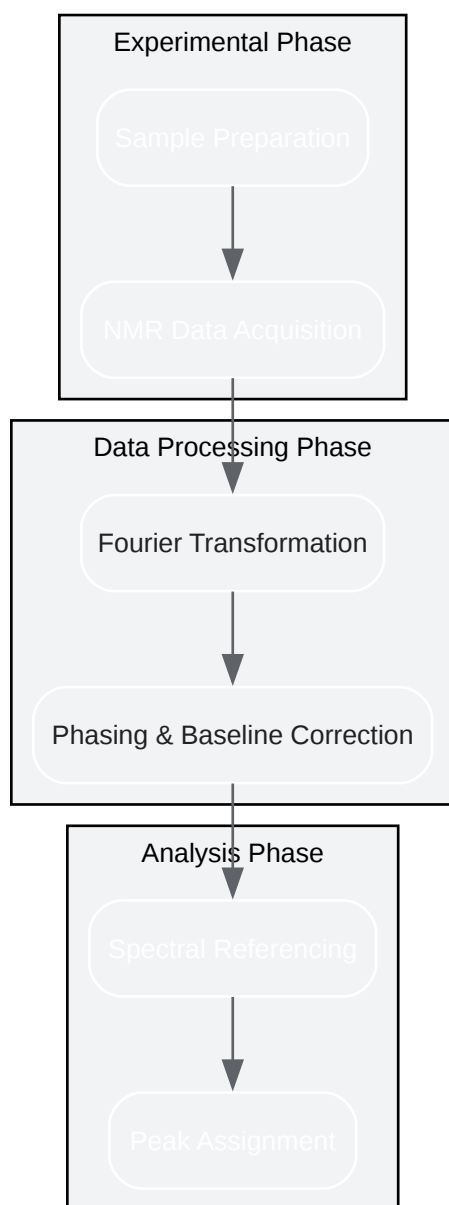
The raw data (Free Induction Decay - FID) is processed using specialized NMR software. The processing steps include:

- **Fourier Transformation:** The time-domain FID is converted into the frequency-domain spectrum.
- **Phasing:** The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the solvent signal (CDCl_3 at 77.16 ppm).

Visualization

The following diagrams illustrate the molecular structure of **2-Ethylcyclohexanone** with the assigned carbon numbering and a typical workflow for ^{13}C NMR analysis.

Caption: Structure of **2-Ethylcyclohexanone** with IUPAC numbering for ^{13}C NMR assignments.



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Caption: Workflow for the ¹³C NMR spectral analysis of **2-Ethylcyclohexanone**.

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